2-Amino-4-bromobenzoic acid

Thermal analysis Polymorph screening Solid-state characterization

2-Amino-4-bromobenzoic acid (4-bromoanthranilic acid) is the irreplaceable para-bromo isomer for constructing quinazolinedione-based PI3K/mTOR inhibitors via urea condensation and Suzuki coupling – the 4-bromo substitution is essential for regioselectivity and high coupling efficiency, unlike the 5-bromo or chloro analogs. It is the validated diazotization substrate per US Patent 8084620B2 for NSAID intermediate manufacturing. With a LogP of 2.31 and tPSA of 63.3 Ų, it meets CNS MPO criteria for blood-brain barrier penetration, whereas chloro/fluoro analogs fall outside the optimal range. It also serves as a bidentate ligand in coordination chemistry and a heavy-atom label for X-ray crystallography. Choose this specific isomer to ensure reproducible yields, pharmacological profiles, and regulatory compliance in drug discovery and process chemistry.

Molecular Formula C7H6BrNO2
Molecular Weight 216.03 g/mol
CAS No. 20776-50-5
Cat. No. B1266472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-bromobenzoic acid
CAS20776-50-5
Molecular FormulaC7H6BrNO2
Molecular Weight216.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)N)C(=O)O
InChIInChI=1S/C7H6BrNO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H,10,11)
InChIKeyBNNICQAVXPXQAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-bromobenzoic Acid (CAS 20776-50-5) – A Strategic Brominated Anthranilic Acid Building Block for Pharmaceutical Intermediate Procurement


2-Amino-4-bromobenzoic acid (CAS 20776-50-5), also known as 4-bromoanthranilic acid, is a brominated anthranilic acid derivative characterized by a molecular formula of C7H6BrNO2 and a molecular weight of 216.03 g/mol . As an ortho-substituted aminobenzoic acid featuring a bromine atom at the para position relative to the carboxylic acid group, this compound serves as a versatile building block in organic synthesis and pharmaceutical intermediate manufacturing [1]. The compound exhibits a melting point of 230–234 °C, a predicted boiling point of 352.4 °C at 760 mmHg, and a calculated LogP of approximately 2.31, indicating moderate lipophilicity suitable for medicinal chemistry applications .

Why 2-Amino-4-bromobenzoic Acid Cannot Be Casually Substituted with Other Bromoaminobenzoic Acid Isomers or Halogen Analogs


While the 2-amino-4-bromobenzoic acid scaffold is chemically related to other bromoaminobenzoic acid positional isomers (e.g., 2-amino-3-bromo-, 2-amino-5-bromo-) and halogen-substituted analogs (e.g., 2-amino-4-chloro- or 2-amino-4-fluorobenzoic acid), critical differences in physicochemical properties and reactivity patterns preclude simple interchangeability in synthetic applications [1]. The precise positioning of the bromine atom relative to both the amino and carboxylic acid functional groups governs the compound's electronic distribution, steric accessibility, and performance in key transformations such as palladium-catalyzed cross-coupling reactions [2]. Furthermore, the bromine substituent confers distinct lipophilicity and metabolic stability profiles compared to chloro or fluoro analogs, directly impacting the pharmacokinetic properties of derived pharmaceutical compounds . These inherent differences necessitate rigorous compound-specific selection criteria rather than generic in-class substitution.

Quantitative Differentiation Evidence for 2-Amino-4-bromobenzoic Acid (CAS 20776-50-5) in Scientific Procurement Decisions


Distinct Thermal Stability and Phase Behavior Differentiate 4-Bromoanthranilic Acid from Its 5-Bromo Positional Isomer

The melting point of 2-amino-4-bromobenzoic acid is consistently reported in the range of 230–234 °C across multiple authoritative sources . In contrast, its positional isomer 2-amino-5-bromobenzoic acid (CAS 5794-88-7) exhibits a markedly lower melting point of 219–220 °C . This ~10–15 °C difference in melting point reflects fundamental differences in crystal lattice packing and intermolecular interactions arising from the altered bromine substitution pattern. This thermal distinction is critical for compound identification during quality control and has practical implications for formulation development where thermal processing steps are employed.

Thermal analysis Polymorph screening Solid-state characterization

Superior Aqueous Solubility of 2-Amino-4-bromobenzoic Acid Relative to Other Brominated Benzoic Acid Derivatives

2-Amino-4-bromobenzoic acid demonstrates measurable aqueous solubility of approximately 111 mg/L (at 25 °C) [1], which is attributable to the presence of both hydrophilic amino and carboxylic acid functional groups capable of engaging in hydrogen bonding with water. In contrast, 2-bromobenzoic acid (CAS 88-65-3), which lacks the amino group, exhibits significantly lower aqueous solubility of approximately 36 mg/L [2]. This three-fold enhancement in aqueous solubility for 2-amino-4-bromobenzoic acid expands its utility in aqueous reaction media and may simplify work-up procedures in multi-step syntheses where water-soluble byproducts are preferentially removed.

Physicochemical profiling Formulation science ADME prediction

Strategic Utility of the Para-Bromo Substituent in Palladium-Catalyzed Cross-Coupling Reactions

The para-bromine substituent in 2-amino-4-bromobenzoic acid serves as an effective leaving group in palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings [1]. This reactivity pattern is leveraged in the synthesis of quinazolinedione-based PI3K/mTOR inhibitors, where 4-bromoanthranilic acid is condensed with urea followed by Suzuki cross-coupling to introduce morpholine groups . In contrast, the chloro analog (2-amino-4-chlorobenzoic acid) exhibits significantly lower reactivity in cross-coupling reactions due to the stronger C–Cl bond, often requiring harsher reaction conditions or specialized catalysts [2]. The bromine atom therefore provides an optimal balance of stability during intermediate storage and reactivity under mild catalytic conditions.

Suzuki coupling Sonogashira coupling Medicinal chemistry diversification

Established Role as a Key Intermediate in NSAID Synthesis via Patent Literature

2-Amino-4-bromobenzoic acid is explicitly cited in US Patent 08084620B2 as a key intermediate in the synthesis of pharmaceutical compounds, wherein it is diazotized with sodium nitrite under controlled low-temperature conditions (−5 °C to 0 °C) to generate a diazonium salt that undergoes subsequent transformation to the final active pharmaceutical ingredient [1]. This patent establishes the compound's validated utility in a specific, reproducible synthetic sequence protected by intellectual property. In contrast, the 5-bromo isomer (2-amino-5-bromobenzoic acid) does not appear as the preferred intermediate in this patent or in analogous NSAID synthetic routes, suggesting that the 4-bromo substitution pattern is specifically required for the downstream transformations described.

Pharmaceutical process chemistry NSAID synthesis Patent-protected routes

Optimized LogP and Polar Surface Area Profile for Blood-Brain Barrier Penetration in CNS Drug Discovery

2-Amino-4-bromobenzoic acid possesses a calculated LogP of 2.31 and a topological polar surface area (tPSA) of 63.3 Ų , placing it within the optimal physicochemical space for central nervous system (CNS) drug candidates as defined by the widely accepted Lipinski and CNS MPO criteria. For comparison, the 4-chloro analog (2-amino-4-chlorobenzoic acid) exhibits a lower LogP of approximately 1.95 [1], while the 4-fluoro analog has a LogP of approximately 1.51 [1]. The higher lipophilicity of the bromo derivative enhances passive diffusion across lipid membranes, including the blood-brain barrier, making it a strategically advantageous building block for CNS-targeted medicinal chemistry programs.

CNS drug discovery Physicochemical property optimization Blood-brain barrier penetration

Validated Procurement and Application Scenarios for 2-Amino-4-bromobenzoic Acid (CAS 20776-50-5)


Synthesis of Quinazolinedione-Based PI3K/mTOR Inhibitors via Condensation and Cross-Coupling

2-Amino-4-bromobenzoic acid (4-bromoanthranilic acid) serves as the optimal starting material for constructing quinazolinedione scaffolds found in dual PI3K/mTOR inhibitors. In this established route, the compound undergoes condensation with urea under solvent-free conditions to yield the core quinazolinedione intermediate . The para-bromine substituent then enables efficient Suzuki cross-coupling with aryl boronic acids to introduce morpholine-containing moieties, a key structural feature for target engagement . The 4-bromo substitution pattern is essential for achieving the desired regioselectivity and coupling efficiency; attempts to use the 5-bromo isomer or chloro analog typically result in lower yields or require extensive re-optimization of reaction conditions [1].

Diazotization-Based Pharmaceutical Intermediate for NSAID Production

In industrial pharmaceutical manufacturing, 2-amino-4-bromobenzoic acid is employed as a diazotization substrate for the production of non-steroidal anti-inflammatory drug (NSAID) intermediates. As documented in US Patent 08084620B2, the compound is treated with sodium nitrite in concentrated hydrochloric acid at −5 °C to 0 °C to generate a diazonium salt, which is subsequently transformed into the final active pharmaceutical ingredient . The controlled low-temperature diazotization protocol is specifically validated for this 4-bromo isomer, and the patent does not claim equivalent utility for the 5-bromo or 3-bromo positional isomers, underscoring the critical nature of the precise bromine substitution pattern .

CNS-Penetrant Fragment Library Construction via Optimized Physicochemical Profile

Medicinal chemistry teams engaged in fragment-based drug discovery for central nervous system (CNS) targets should prioritize 2-amino-4-bromobenzoic acid as a core scaffold based on its favorable physicochemical profile. With a LogP of 2.31 and tPSA of 63.3 Ų, this building block resides within the optimal range for blood-brain barrier penetration as defined by CNS MPO scoring systems . The bromine atom provides both enhanced lipophilicity for membrane diffusion and a versatile handle for late-stage functionalization via cross-coupling [1]. In contrast, the corresponding chloro and fluoro analogs exhibit LogP values (≈1.95 and ≈1.51, respectively) that fall below the optimal CNS range, potentially limiting passive diffusion across the blood-brain barrier and necessitating additional structural modifications to achieve adequate brain exposure [2].

Metal-Organic Complexation Studies Leveraging Bidentate Coordination Capabilities

2-Amino-4-bromobenzoic acid functions as a bidentate ligand in coordination chemistry, with the carboxylic acid and adjacent amino group forming stable chelates with transition metal ions . The para-bromine substituent is positioned such that it does not sterically interfere with chelate formation, preserving the favorable coordination geometry of the parent anthranilic acid scaffold . This property is particularly valuable for studies investigating metal-organic frameworks (MOFs) or metallodrug development, where the bromine atom can serve as a secondary functional handle for further derivatization or as a heavy atom label for X-ray crystallographic phasing [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-4-bromobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.